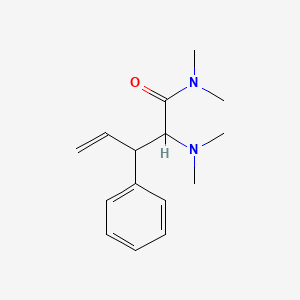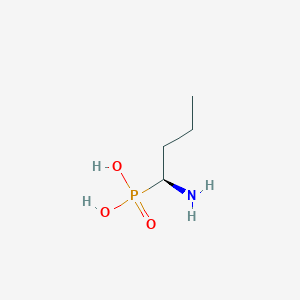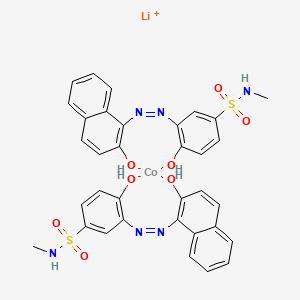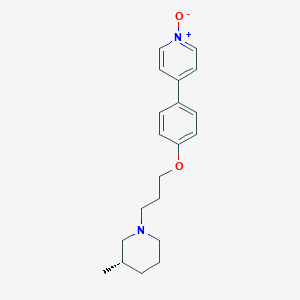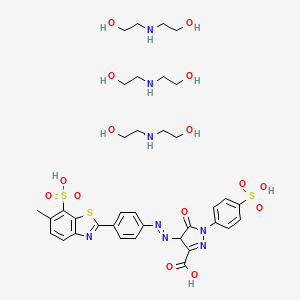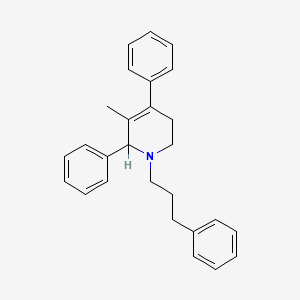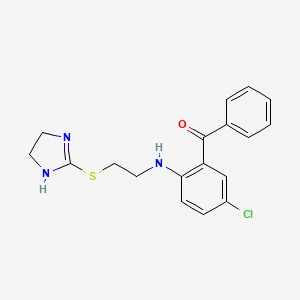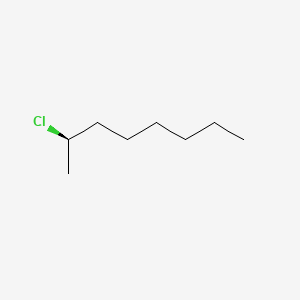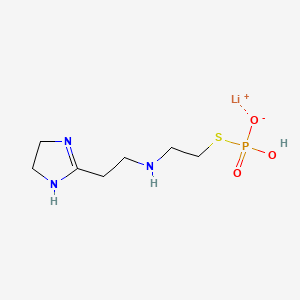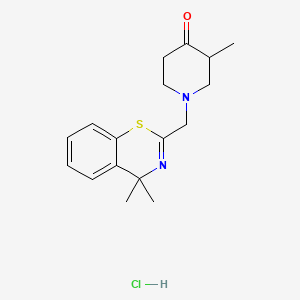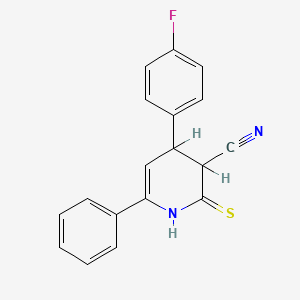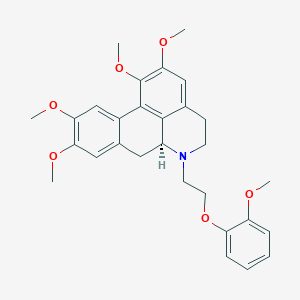
N-(2(2-Methoxyphenoxy)ethyl)norglaucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2(2-Methoxyphenoxy)ethyl)norglaucine is a derivative of aporphine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential antihyperglycemic effects, making it a subject of study in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2(2-Methoxyphenoxy)ethyl)norglaucine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with norglaucine under specific conditions. The process may include the use of protecting groups and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2(2-Methoxyphenoxy)ethyl)norglaucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
N-(2(2-Methoxyphenoxy)ethyl)norglaucine has been studied for its potential antihyperglycemic effects. Research has shown that it can decrease plasma glucose levels in both normal and diabetic rats, making it a promising candidate for diabetes treatment . Additionally, its derivatives have been explored for their potential use in treating other metabolic disorders .
Mechanism of Action
The antihyperglycemic effect of N-(2(2-Methoxyphenoxy)ethyl)norglaucine is attributed to its ability to stimulate insulin release and enhance glucose utilization in skeletal muscles. This dual action helps in lowering blood glucose levels effectively. The compound interacts with specific molecular targets involved in insulin secretion and glucose metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
- Thaliporphine
- Glaucine
- Boldine
- N-methyllaurotetanine
- Predicentrine
Uniqueness
Compared to its analogs, N-(2(2-Methoxyphenoxy)ethyl)norglaucine exhibits a unique combination of insulinotropic and glucose-utilizing effects, making it particularly effective in managing hyperglycemia. Its structural modifications also contribute to its enhanced pharmacokinetic properties .
Properties
CAS No. |
910296-45-6 |
|---|---|
Molecular Formula |
C29H33NO6 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-[2-(2-methoxyphenoxy)ethyl]-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C29H33NO6/c1-31-22-8-6-7-9-23(22)36-13-12-30-11-10-18-15-26(34-4)29(35-5)28-20-17-25(33-3)24(32-2)16-19(20)14-21(30)27(18)28/h6-9,15-17,21H,10-14H2,1-5H3/t21-/m0/s1 |
InChI Key |
HDAPLWZVNGIKGS-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3[C@@H]2CC5=CC(=C(C=C54)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3C2CC5=CC(=C(C=C54)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


